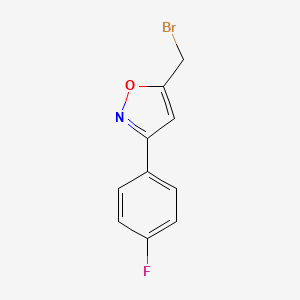

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

Description

Propriétés

IUPAC Name |

5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDCTRAYVOBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605673 | |

| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-25-9 | |

| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole chemical properties

Part 1: Executive Summary

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) serves as a critical electrophilic building block in the synthesis of bioactive small molecules.[1] Characterized by a labile allylic-like bromide attached to an isoxazole core, this compound functions as a "linchpin" intermediate, enabling the rapid attachment of the pharmacologically privileged 3-(4-fluorophenyl)isoxazole moiety to nucleophilic scaffolds (amines, thiols, and enolates).

The 4-fluorophenyl substituent is not merely structural; it is a strategic medicinal chemistry element designed to block metabolic oxidation at the para-position (increasing in vivo half-life) while modulating lipophilicity for improved membrane permeability.[1] This guide details the physicochemical properties, synthetic routes, reactivity profiles, and safety protocols required to utilize this reagent effectively in drug discovery campaigns.

Part 2: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole |

| CAS Number | 5262-25-9 |

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 256.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |

| SMILES | FC1=CC=C(C2=NOC(CBr)=C2)C=C1 |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |

| Hazard Class | Irritant, Lachrymator, Potential Alkylating Agent |

Part 3: Synthetic Architecture

The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is typically approached via two distinct pathways. The choice of pathway depends on the availability of starting materials and the scale of production.

Route A: Radical Bromination (Wohl-Ziegler Reaction)

This is the industry-standard method for converting the readily available 5-methyl precursor into the bromomethyl reagent.[1] It utilizes N-bromosuccinimide (NBS) and a radical initiator.[2][3]

Route B: [3+2] Cycloaddition (Convergent)

A convergent approach involving the dipolar cycloaddition of a nitrile oxide (generated in situ from the oxime) with propargyl bromide. This route builds the ring and installs the handle simultaneously but can suffer from regioselectivity issues or side reactions with the alkyl bromide.

Figure 1: Synthetic pathways for generating the bromomethyl isoxazole scaffold. Route A (top) is preferred for robustness.

Part 4: Reactivity Profile & Transformation

The bromomethyl group at the C5 position is highly reactive toward nucleophilic attack via an SN2 mechanism . The isoxazole ring acts as an electron-withdrawing group (similar to a pyridine or ketone), activating the adjacent methylene carbon.

Key Transformations:

-

N-Alkylation: Reaction with primary/secondary amines to generate tertiary amine libraries (common in CNS drug discovery).

-

S-Alkylation: Reaction with thiols/thiolates to form thioethers.[1]

-

C-Alkylation: Reaction with stabilized carbanions (e.g., malonates) to extend the carbon chain.

Figure 2: Divergent synthesis capabilities. The electrophilic bromomethyl group allows rapid library generation.

Part 5: Experimental Protocols

Protocol A: Synthesis via Wohl-Ziegler Bromination

Use this protocol to generate the reagent from 3-(4-fluorophenyl)-5-methylisoxazole.[1]

Reagents:

-

3-(4-Fluorophenyl)-5-methylisoxazole (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (Azobisisobutyronitrile) (0.1 eq)

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-(4-fluorophenyl)-5-methylisoxazole (10 mmol) in anhydrous PhCF₃ (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (1 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 100°C for PhCF₃) under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.

-

Workup: Cool to 0°C to precipitate succinimide by-product. Filter the suspension through a Celite pad.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica, 0–10% EtOAc in Hexanes).

-

Note: The product is a benzylic-type bromide and is unstable on silica for prolonged periods.[1]

-

Protocol B: General N-Alkylation (Coupling)

Use this protocol to attach the isoxazole moiety to a secondary amine.[1]

Reagents:

-

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (1.0 eq)[4]

-

Secondary Amine (1.1 eq)

-

Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: Charge a reaction vial with the amine (1.1 mmol) and K₂CO₃ (2.0 mmol) in MeCN (5 mL).

-

Addition: Add 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (1.0 mmol) dropwise (if in solution) or portion-wise.

-

Reaction: Stir at room temperature for 4–12 hours. Heating to 50°C may be required for sterically hindered amines.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: Confirm product identity via ¹H NMR (look for disappearance of the CH₂Br singlet at ~4.6 ppm and appearance of CH₂N at ~3.8–4.2 ppm).

Part 6: Safety & Handling

Critical Warning: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is a potent alkylating agent and lachrymator .[1]

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before cleaning.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10878844, 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. Retrieved from [Link]

-

Prakash, O., et al. (2021). "Synthesis and anticancer evaluation of fluorophenyl-isoxazole derivatives." ResearchGate. Retrieved from [Link]

-

Kaur, K., et al. (2014). "Isoxazole: A privileged scaffold in medicinal chemistry." Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Master Organic Chemistry. (2011). "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Retrieved from [Link]

Sources

Technical Monograph: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

High-Purity Intermediate for Medicinal Chemistry & Pharmacophore Development

Executive Summary

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9 ) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules. Characterized by a 1,2-oxazole core substituted with a lipophilic fluorophenyl group and a highly reactive electrophilic bromomethyl handle, this molecule serves as a linchpin in the development of Factor Xa inhibitors, antimicrobial oxazolidinones, and novel psychotropic agents.

This guide provides a rigorous technical profile, synthesizing physicochemical data, validated synthetic protocols, and safety standards for researchers in drug discovery.

Physicochemical Profile

The molecular weight and structural properties of this compound are dictated by the specific isotopic contributions of the bromine and fluorine substituents.

Core Data Table

| Property | Value | Notes |

| Molecular Weight (Average) | 256.07 g/mol | Standard atomic weights used. |

| Monoisotopic Mass | 254.9695 Da | Based on |

| Molecular Formula | C | |

| CAS Number | 5262-25-9 | |

| Physical State | White to off-white solid | Crystalline powder. |

| Melting Point | 92–96 °C | Varies slightly by purity/polymorph. |

| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS/oral drugs. |

| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water. |

Isotopic Signature:

Mass spectrometry analysis will reveal a characteristic 1:1 doublet for the molecular ion (

Synthetic Architecture

The most robust route to 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole utilizes a [3+2] 1,3-Dipolar Cycloaddition . This method is preferred for its regioselectivity and scalability.

Mechanism of Action

-

Precursor Formation: 4-Fluorobenzaldehyde oxime is chlorinated to form the hydroximoyl chloride.

-

In Situ Dipole Generation: Base-mediated dehydrohalogenation generates the transient nitrile oxide species.

-

Cycloaddition: The nitrile oxide undergoes a regioselective cycloaddition with propargyl bromide to yield the isoxazole ring.

Validated Protocol

-

Reagents: 4-Fluorobenzohydroximoyl chloride (1.0 eq), Propargyl bromide (1.2 eq), Triethylamine (TEA) or NaHCO

, Dichloromethane (DCM) or DMF. -

Conditions: 0°C to RT, 12–24 hours.

Step-by-Step Workflow:

-

Dissolve 4-fluorobenzohydroximoyl chloride in anhydrous DCM under N

. -

Add propargyl bromide (80% solution in toluene).

-

Add TEA dropwise at 0°C (exothermic reaction control).

-

Stir at room temperature until TLC indicates consumption of the chloride.

-

Workup: Wash with water/brine, dry over MgSO

, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO

, EtOAc/Hexane).

Pathway Visualization

Figure 1: Regioselective synthesis via 1,3-dipolar cycloaddition of nitrile oxide and propargyl bromide.

Functional Reactivity & Applications

The utility of this molecule lies in the bromomethyl "warhead" at the C5 position. This is a potent electrophile susceptible to S

Key Transformations

-

Etherification (Williamson Synthesis): Reaction with phenols (e.g., 7-hydroxyflavanones) to create antimicrobial ethers.

-

Amination: Reaction with secondary amines (e.g., piperazines, morpholines) to generate CNS-active ligands.

-

Thioether Formation: Reaction with thiols for bioconjugation or metabolic stability studies.

Reactivity Logic Diagram

Figure 2: Divergent synthesis strategies utilizing the electrophilic bromomethyl handle.

Quality Control & Analytics

To ensure the integrity of experimental results, the identity of the compound must be validated using the following spectroscopic markers.

H-NMR (400 MHz, CDCl

) Expectations

- 7.70 – 7.80 ppm (m, 2H): Aromatic protons ortho to the isoxazole (part of the 4-fluorophenyl group).

- 7.10 – 7.20 ppm (m, 2H): Aromatic protons ortho to the fluorine.

- 6.55 ppm (s, 1H): The isoxazole ring proton (C4-H). This is a diagnostic singlet.

-

4.50 ppm (s, 2H): The methylene protons of the -CH

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern: Look for the characteristic bromine isotope split.

-

Peak A: 256.0 (

Br) -

Peak B: 258.0 (

Br) -

Intensity Ratio: Approximately 1:1.

-

Safety & Handling

Warning: This compound is an alkylating agent and a potential lachrymator .

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling Protocol:

-

Containment: Always weigh and manipulate within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to alkyl halide permeability), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

-

References

-

Desai, N. C., et al. (2021).[2] Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Retrieved from [Link]

-

Kutbi, S., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

Executive Summary & Strategic Importance

This guide details the synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole , a critical electrophilic building block in medicinal chemistry. This scaffold is frequently utilized in the development of Factor Xa inhibitors (e.g., analogs of Rivaroxaban and Razaxaban) and novel antimicrobial agents.

The 3,5-disubstituted isoxazole core functions as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining favorable pi-stacking geometries in protein active sites. The pendant bromomethyl group serves as a versatile "warhead" for subsequent nucleophilic substitutions (SN2), allowing the rapid attachment of nitrogen or sulfur nucleophiles (e.g., morpholines, thiols).

Core Synthetic Strategy

We utilize a convergent [3+2] dipolar cycloaddition strategy. This route is superior to the direct halogenation of methyl-isoxazoles due to its higher regioselectivity and the avoidance of radical bromination conditions that can degrade the isoxazole ring.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two primary precursors: 4-fluorobenzohydroximoyl chloride (the dipole precursor) and propargyl bromide (the dipolarophile).

Figure 1: Retrosynthetic map highlighting the convergent assembly of the isoxazole core.

Detailed Experimental Protocol

Stage 1: Formation of 4-Fluorobenzaldehyde Oxime

Objective: Convert the aldehyde carbonyl to the oxime functionality.

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

Protocol:

-

Dissolve 4-fluorobenzaldehyde in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride.

-

Slowly add sodium carbonate (or NaOH) to basify the solution (pH ~8-9), controlling the slight exotherm.

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Evaporate ethanol. Extract the aqueous residue with ethyl acetate (EtOAc). Wash with brine, dry over Na2SO4, and concentrate.

-

Checkpoint: The product should be a white to off-white solid. Yield is typically >90%.[1]

Stage 2: Synthesis of 4-Fluorobenzohydroximoyl Chloride

Objective: Create the "dipole precursor" by chlorinating the oxime. This intermediate is stable but should be stored cold.

-

Reagents: 4-Fluorobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).

-

Solvent: DMF (Dimethylformamide) or CHCl3.

Protocol:

-

Dissolve the oxime in DMF (0.5 M concentration).

-

Critical Step: Add NCS portion-wise at 0°C. Do not add all at once to prevent a runaway exotherm.

-

Allow the reaction to warm to RT and stir for 3-12 hours.

-

Validation: Check for the disappearance of the oxime by TLC. The hydroximoyl chloride is usually less polar.

-

Workup: Pour into ice-water. Extract with diethyl ether.[1] Wash the organic layer extensively with water (to remove DMF) and brine.

-

Safety Note: Hydroximoyl chlorides are skin irritants. Handle with gloves.

Stage 3: [3+2] Cycloaddition to Target

Objective: Generate the nitrile oxide in situ and trap it with propargyl bromide.

-

Reagents: 4-Fluorobenzohydroximoyl chloride (1.0 eq), Propargyl bromide (3.0 eq, 80% wt in toluene), Triethylamine (Et3N) (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Diethyl Ether.

Protocol:

-

Dissolve the hydroximoyl chloride and propargyl bromide in DCM. Cool to 0°C.

-

The "Slow Addition" Rule: Dissolve Et3N in DCM and add it dropwise over 1–2 hours using an addition funnel or syringe pump.

-

Why? Fast addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.

-

-

Allow the mixture to warm to RT and stir overnight (12–16 h).

-

Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove excess amine) and brine.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

-

Characterization:

-

Appearance: White to pale yellow solid.

-

1H NMR (CDCl3): ~7.8 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), 6.6 (s, 1H, Isoxazole-H4), 4.5 (s, 2H, CH2Br).

-

Mechanistic Insight & Troubleshooting

Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted [3+2] cycloaddition. The base (Et3N) dehydrohalogenates the hydroximoyl chloride to form the transient 4-fluorobenzonitrile oxide . This 1,3-dipole reacts with the alkyne (propargyl bromide).

Regioselectivity: The reaction is highly regioselective for the 3,5-disubstituted isomer.[2] Steric hindrance and electronic orbital coefficients favor the formation of the 5-substituted isoxazole over the 4-substituted isomer.

Figure 2: Reaction pathway showing the in situ generation of the nitrile oxide dipole.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Et3N added too fast. | Use a syringe pump for base addition (1 drop/10 sec). |

| Incomplete Conversion | Old/Wet Propargyl Bromide. | Distill propargyl bromide or use a fresh bottle. Use 3.0 eq excess.[1][3] |

| Sticky/Oily Product | Residual DMF or solvent. | Wash organic layer 3x with water; recrystallize from cold ethanol. |

| Exotherm at Step 2 | Fast addition of NCS. | Cool to 0°C; add NCS in 5 portions over 30 mins. |

Safety & Handling (E-E-A-T)

-

Propargyl Bromide: A potent lachrymator and potentially shock-sensitive when dry/concentrated. Always handle in a fume hood. Use the 80% solution in toluene rather than the neat liquid to mitigate explosion risks.

-

Nitrile Oxides: These are unstable intermediates. Never attempt to isolate the nitrile oxide; always trap it in situ.

-

Waste Disposal: Aqueous waste from the cycloaddition contains triethylamine hydrochloride and potentially unreacted propargyl bromide. Quench with dilute NaOH before disposal.

References

-

Synthesis of 5-fluoroalkyl-substituted isoxazoles. National Institutes of Health (NIH) / PMC. Available at: [Link] (Validates the [3+2] cycloaddition methodology for 5-substituted isoxazoles).

-

Synthesis of functionalized 4,5-dihydroisoxazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link] (Discusses nitrile oxide generation and dimerization side-reactions).

-

Synthesis of Rivaroxaban Intermediates. Semantic Scholar. Available at: [Link] (Contextualizes the industrial relevance of the isoxazole scaffold).

Sources

Fluorophenyl Isoxazole Scaffolds: A Technical Guide to Biological Activity and SAR Optimization

Topic: Biological Activity of Fluorophenyl Isoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Fluorine-Isoxazole Privilege

In modern medicinal chemistry, the fusion of a fluorophenyl group with an isoxazole core represents a "privileged scaffold" strategy. This guide analyzes the technical rationale behind this combination, focusing on how fluorine substitution enhances metabolic stability and lipophilicity while the isoxazole ring serves as a bioisostere for amide or ester linkages, facilitating hydrogen bonding with target proteins.

This document details the biological activity of these derivatives across oncology (tubulin/kinase inhibition), neurology (MAO-B inhibition), and antimicrobial sectors, supported by validated protocols and mechanistic insights.

Chemical Basis & SAR Logic

The "Fluorine Effect" in Isoxazole Design

The incorporation of fluorine into the phenyl ring of isoxazole derivatives is not merely for steric bulk; it fundamentally alters the physicochemical profile of the ligand.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidative metabolism at labile sites (e.g., para-position).

-

Electronic Modulation: Fluorine’s high electronegativity pulls electron density, altering the pKa of the isoxazole nitrogen and affecting its hydrogen-bond accepting capability.

-

Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—critical for MAO-B inhibitors.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logic flow for optimizing these derivatives based on the substitution pattern.

Caption: SAR optimization logic flow demonstrating how fluorine positioning dictates therapeutic targeting.

Therapeutic Applications & Mechanisms[2][3][4][5][6]

Oncology: Tubulin Polymerization & Apoptosis

Fluorophenyl isoxazoles (specifically 3,5-diaryl derivatives) function as tubulin destabilizers . They bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.

-

Mechanism: The isoxazole ring mimics the cis-stilbene configuration of Combretastatin A-4.

-

Signaling Pathway: Downstream effects include the inhibition of Akt phosphorylation and activation of p53, leading to caspase-mediated apoptosis.

Neurology: Selective MAO-B Inhibition

Derivatives such as (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one have shown nanomolar potency against Monoamine Oxidase B (MAO-B).[1]

-

Clinical Relevance: Selective MAO-B inhibition increases dopamine levels in the striatum without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

-

Key Data: Compounds have demonstrated IC50 values as low as 0.005 µM with selectivity indices >1900.

Mechanistic Pathway Diagram (Oncology)

Caption: Proposed mechanism of action for isoxazole-induced apoptosis in hepatocellular carcinoma cells.

Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition (Click Chemistry)

This is the gold-standard method for constructing the isoxazole core with high regioselectivity.

Protocol:

-

Reagents: 4-Fluorobenzaldehyde oxime (1.0 eq), Alkyne derivative (1.1 eq), Chloramine-T (1.2 eq).

-

Solvent System: Ethanol/Water (1:1) or DCM.[2]

-

Procedure:

-

Dissolve the oxime in ethanol.

-

Add Chloramine-T trihydrate slowly (generates the nitrile oxide in situ).

-

Stir for 15 minutes at room temperature.

-

Add the alkyne and reflux for 4–6 hours.

-

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The nitrile oxide intermediate is unstable; immediate reaction with the dipolarophile (alkyne) is critical.

-

Purification: Recrystallization from ethanol usually yields >85% purity; column chromatography may be required for complex derivatives.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment:

-

Dissolve fluorophenyl isoxazole derivatives in DMSO.

-

Critical Control: Final DMSO concentration must be <0.1% to prevent solvent-induced cytotoxicity.

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells.

-

-

Incubation: Incubate for 48 hours.

-

Development:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS).

-

Incubate for 4 hours (living cells convert yellow MTT to purple formazan).

-

Remove media carefully.

-

Solubilize formazan crystals with 100 µL DMSO.

-

-

Readout: Measure absorbance at 570 nm. Calculate % inhibition relative to vehicle control.

Data Summary: Comparative Potency

The following table summarizes key quantitative data from recent literature regarding fluorophenyl isoxazole derivatives.

| Compound Class | Target | Cell Line / Enzyme | Potency (IC50 / MIC) | Reference |

| Isoxazole-Carboxamide (2a) | Antioxidant/Cancer | Hep3B (Liver) | IC50: 7.66 µg/mL | [1] |

| Isoxazole-Piperazine (5m) | Cytotoxicity | MCF-7 (Breast) | IC50: 0.3 µM | [2] |

| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B Inhibitor | hMAO-B Enzyme | IC50: 0.0053 µM | [3] |

| 3,5-Diaryl Isoxazole (2b) | COX-1 Inhibitor | COX-1 Enzyme | IC50: 0.39 µg/mL | [4] |

| Chalcone-Isoxazole Hybrid (3l) | Antimicrobial | E. coli | MIC: 1.0 µg/mL | [5] |

References

-

Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central (PMC). Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central (PMC). Available at: [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

-

Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. MDPI Molecules. Available at: [Link]

Sources

The Electrophilic Isoxazole: A Technical Guide to the 5-(Bromomethyl)isoxazole Moiety

Executive Summary

5-(Bromomethyl)isoxazole represents a privileged scaffold in medicinal chemistry, serving a dual role: it is both a highly reactive electrophile for fragment coupling and a "masked" latent functionality for constructing complex acyclic systems.

This guide analyzes the moiety through the lens of a Senior Application Scientist. We move beyond basic textbook definitions to explore the causality of its reactivity, its strategic use in drug synthesis (including the synthesis of COX-2 inhibitors), and the critical safety parameters required for handling this alkylating agent.

Part 1: Electronic Profile & Mechanistic Grounding

To manipulate 5-(bromomethyl)isoxazole effectively, one must understand the electronic environment of the C-5 position.

The "Benzylic-Like" Reactivity

The 5-(bromomethyl) group is frequently compared to benzyl bromide, yet it possesses distinct electronic properties driven by the heteroatoms in the ring.

-

Inductive Effect (-I): The oxygen and nitrogen atoms in the isoxazole ring exert a strong electron-withdrawing inductive effect. This pulls electron density away from the exocyclic methylene group (

), significantly increasing the electrophilicity of the carbon center. -

Polarizability: The C-Br bond is highly polarizable. Combined with the electron-deficient heterocycle, this lowers the activation energy for

transition states, making the moiety significantly more reactive towards nucleophiles than standard alkyl halides.

The "Masked" 1,3-Dicarbonyl

The isoxazole ring is not merely a structural endpoint; it is a latent 1,3-dicarbonyl equivalent . The N-O bond is the "weak link." Under reducing conditions, this bond cleaves to reveal a

Visualization: Reactivity Scope

The following diagram maps the divergent reaction pathways available to this scaffold.

Figure 1: Divergent reactivity pathways: The moiety acts as an electrophile (

Part 2: Synthetic Utility & Protocols

Nucleophilic Substitution ( )

The most common application is the attachment of the isoxazole ring to a pharmacophore via N-, S-, or O-alkylation.

Key Challenge: The high reactivity can lead to over-alkylation (quaternization) when using primary amines.

Solution: Use secondary amines or controlled stoichiometry with inorganic bases (

Experimental Protocol: General N-Alkylation

This protocol is self-validating via TLC monitoring of the disappearance of the starting bromide.

-

Setup: Charge a round-bottom flask with the secondary amine (1.1 equiv) and anhydrous Acetonitrile (MeCN) or DMF.

-

Base Addition: Add anhydrous

(2.0 equiv). Note: Use -

Addition of Electrophile: Cool the mixture to 0°C. Add 5-(bromomethyl)isoxazole (1.0 equiv) dropwise as a solution in MeCN.

-

Causality: Cooling prevents localized exotherms and minimizes side reactions (e.g., elimination).

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation: Monitor via TLC (EtOAc/Hexane). The bromide spot (usually higher

) should disappear.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts, dry over

, and concentrate.

The "Trojan Horse" Strategy: Reductive Ring Opening

In complex total synthesis, the isoxazole ring is often carried through multiple steps as a stable heterocycle, only to be "unmasked" at a late stage to reveal a reactive

Mechanism:

The N-O bond is the weakest bond in the ring (

Conditions:

-

Catalytic Hydrogenation:

(1 atm), 10% Pd/C, Ethanol/Acetic Acid. -

Chemical Reduction:

(Molybdenum hexacarbonyl) in wet Acetonitrile (mild, chemoselective).

Comparative Data: Reaction Conditions

| Reaction Type | Nucleophile/Reagent | Solvent | Temp | Typical Yield | Notes |

| N-Alkylation | Piperazine / Morpholine | MeCN | 25°C | 85-95% | Fast. Requires base scavenger ( |

| S-Alkylation | Thiophenols | DMF | 0°C | >90% | Very fast. Risk of disulfide formation if |

| C-Alkylation | THF | -78°C | 60-80% | Requires strong base (LDA/NaH). | |

| Ring Opening | EtOH | RT | Quant. | Reveals enaminone. Can reduce alkenes if not careful. |

Part 3: Medicinal Chemistry Application (Valdecoxib Context)

The isoxazole scaffold is central to the "Coxib" class of COX-2 inhibitors. Valdecoxib (Bextra) serves as the archetypal case study for the utility of 5-substituted isoxazoles.

While commercial synthesis often builds the ring in situ, research-scale analogs frequently utilize the 5-(bromomethyl) or 5-methyl derivatives to diversify the "tail" of the molecule.

Bioactivation & Toxicity Alert

Critical for Drug Developers: A major finding in recent toxicological studies is the potential bioactivation of 5-methylisoxazole derivatives.

-

Mechanism: Cytochrome P450 enzymes can oxidize the 5-methyl group.

-

Result: Formation of a reactive enimine intermediate.[2]

-

Consequence: This electrophilic intermediate can form covalent adducts with Glutathione (GSH), leading to potential idiosyncratic toxicity.

-

Mitigation: Substitution at the methylene position (e.g., converting the bromomethyl to a ether or amine) can block this specific metabolic pathway, improving the safety profile.

Figure 2: Bioactivation pathway of 5-methylisoxazoles. The methylene group is the site of metabolic vulnerability.

Part 4: Safety & Handling

As a Senior Scientist, safety is not a checkbox; it is a prerequisite for reproducibility.

-

Lachrymator Hazard: Like benzyl bromide, 5-(bromomethyl)isoxazole is a potent lachrymator. It attacks mucous membranes.

-

Protocol: Always handle in a functioning fume hood. Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (thiosulfate reacts rapidly with the alkyl bromide).

-

-

Skin Corrosivity: It is an alkylating agent. Skin contact can cause delayed burns and sensitization. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond can degrade upon prolonged exposure to light and moisture, releasing HBr which autocatalyzes decomposition.

References

-

Valdecoxib Synthesis & Isoxazole Chemistry

-

Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (PMC). Available at: [Link]

-

-

Ring Opening & "Masked" Functionality

-

Reductive ring opening of isoxazoles with Mo(CO)6 and water. (J. Org. Chem). This details the conversion to enaminones. Available at: [Link]

-

-

Bioactivation & Toxicity

- Safety Data

Sources

Spectroscopic data for 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in the synthesis of novel therapeutic agents.[1] This document serves as a practical reference for the structural elucidation and purity assessment of this specific molecule. The spectroscopic data presented herein—including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are based on established principles and data from analogous structures, providing a robust, predictive framework for researchers. Each section details the expected spectral features, the underlying chemical principles, and field-proven protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The compound consists of a central isoxazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a bromomethyl group.

-

Molecular Formula: C₁₀H₇BrFNO

-

Molecular Weight: 256.07 g/mol

-

SMILES: Fc1ccc(cc1)-c2cc(CBr)on2

-

InChI Key: KTDCTRAYVOBOLV-UHFFFAOYSA-N

Caption: Molecular structure of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for confirming the presence and connectivity of hydrogen atoms in the structure. The predicted spectrum is characterized by distinct signals for the bromomethyl, isoxazole, and fluorophenyl protons.

Predicted ¹H NMR Data & Interpretation

The electron-withdrawing nature of the bromine atom will significantly deshield the adjacent methylene protons, shifting them downfield. The lone proton on the isoxazole ring (H-4) will appear as a singlet. The protons on the fluorophenyl ring will exhibit a characteristic pattern of two doublets (or more accurately, two doublets of doublets) due to coupling with each other (ortho-coupling) and with the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₂Br | ~4.6 | Singlet (s) | 2H | Deshielded by the adjacent electronegative bromine atom and the isoxazole ring. Data from similar structures show this signal around 4.5 ppm.[2] |

| Isoxazole H-4 | ~6.8 | Singlet (s) | 1H | Located in the electron-rich heterocyclic ring. Its precise shift is influenced by the substituents at C3 and C5. |

| Phenyl H-2', H-6' | ~7.8 - 8.0 | Doublet of Doublets (dd) | 2H | Ortho to the isoxazole ring, deshielded. Exhibits ortho coupling to H-3'/H-5' and a smaller coupling to the fluorine atom. |

| Phenyl H-3', H-5' | ~7.2 - 7.4 | Doublet of Doublets (dd) or Triplet (t) | 2H | Meta to the isoxazole ring. Exhibits ortho coupling to H-2'/H-6' and a larger coupling to the fluorine atom. |

Experimental Protocol: ¹H NMR Acquisition

-

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (AQ): At least 3-4 seconds for good digital resolution.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Predicted ¹³C NMR Data & Interpretation

The spectrum will show ten distinct signals. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The chemical shifts for the isoxazole ring carbons are characteristic of this heterocyclic system.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₂Br | ~25 - 30 | Aliphatic carbon directly attached to a highly electronegative bromine atom. |

| Isoxazole C-4 | ~100 - 105 | Shielded carbon of the isoxazole ring, typically found in this region. |

| Phenyl C-2', C-6' | ~128 - 130 (d, ³JCF ≈ 8-10 Hz) | Aromatic carbons ortho to the isoxazole substituent. |

| Phenyl C-3', C-5' | ~116 - 118 (d, ²JCF ≈ 22-25 Hz) | Aromatic carbons ortho to the fluorine atom, showing characteristic large C-F coupling. |

| Phenyl C-1' | ~123 - 126 (d, ⁴JCF ≈ 3-4 Hz) | Quaternary carbon attached to the isoxazole ring. |

| Phenyl C-4' | ~163 - 166 (d, ¹JCF ≈ 250-255 Hz) | Carbon directly bonded to fluorine, showing a very large one-bond C-F coupling constant and a significant downfield shift. |

| Isoxazole C-3 | ~161 - 164 | Deshielded carbon of the isoxazole ring, bonded to nitrogen and the phenyl ring. |

| Isoxazole C-5 | ~168 - 172 | Highly deshielded carbon of the isoxazole ring, bonded to oxygen and the bromomethyl group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Objective: To identify all unique carbon environments and confirm the carbon framework.

-

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to reduce acquisition time, given the low natural abundance of ¹³C.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum & Fragmentation

The most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like Electrospray Ionization (ESI) to confirm the elemental composition.

-

Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

[M+H]⁺ (for C₁₀H₈BrFNO⁺): Calculated m/z ≈ 256.98 (with ⁷⁹Br)

-

[M+2+H]⁺ (for C₁₀H₈BrFNO⁺): Calculated m/z ≈ 258.98 (with ⁸¹Br)

-

These two peaks should appear in an intensity ratio of approximately 1:1.

-

-

Key Fragmentation Pathways: Under harsher ionization conditions (e.g., Electron Impact), the molecule will fragment in predictable ways. The weakest bonds, such as the C-Br bond, are expected to cleave first.

Caption: Primary fragmentation showing the loss of a bromine radical.

Experimental Protocol: HRMS (ESI-TOF) Acquisition

-

Objective: To determine the accurate mass and confirm the elemental formula of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles, which are readily protonated.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretical mass calculated for the formula C₁₀H₇BrFNO. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Data & Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3100 - 3000 | C-H Stretch | Aromatic & Isoxazole | Confirms the presence of sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Confirms the presence of the sp³ C-H bonds of the bromomethyl group. |

| ~1615 | C=N Stretch | Isoxazole Ring | A characteristic and strong absorption for the imine functionality within the heterocyclic ring.[3][5] |

| 1590 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands confirming the presence of the fluorophenyl ring.[5] |

| 1250 - 1200 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band indicating the C-F bond. |

| ~600 - 500 | C-Br Stretch | Alkyl-Bromide | A weaker absorption in the fingerprint region confirming the bromomethyl group. |

Experimental Protocol: IR (ATR) Acquisition

-

Objective: To identify the key functional groups in the molecule.

-

Methodology:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition:

-

Background Scan: First, run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

-

References

-

Title: Supporting Information for a related research article. Note: While not the exact molecule, this provides context for NMR data of similar structures. Source: Royal Society of Chemistry URL: [Link]

-

Title: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 Source: PubChem URL: [Link]

-

Title: SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]

-

Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid Source: ResearchGate URL: [Link]

-

Title: NMR Spectra of Products - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: CDN (Content Delivery Network) of an academic institution URL: [Link]

-

Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

-

Title: Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 107936 Source: PubChem URL: [Link]

-

Title: 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles Source: De Gruyter URL: [Link]

-

Title: Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid Source: ResearchGate URL: [Link]

Sources

The Isoxazole Scaffold: Synthetic Architecture and Pharmacological Utility

[1][2][3]

Executive Summary: The Pharmacophore

In the landscape of heterocyclic medicinal chemistry, the isoxazole ring (1,2-oxazole) stands as a distinct pharmacophore, valued not merely for its structural rigidity but for its unique electronic profile. Unlike its isomer oxazole (1,3-oxazole), the direct nitrogen-oxygen bond in isoxazole imparts a specific reactivity profile—most notably a metabolic "trigger" capability—while simultaneously serving as a robust bioisostere for carboxylic acids and esters.

This guide dissects the isoxazole moiety from a drug development perspective, moving beyond basic properties to explore its role in prodrug design, bioisosteric replacement, and synthetic accessibility.

Physicochemical Profile[2][4][5][6][7][8][9]

-

Aromaticity: The 6

-electron system renders the ring aromatic, though less stable than furan or thiophene due to the weak N-O bond (bond energy ~55 kcal/mol). -

Basicity: Weakly basic (pKa of conjugate acid ~ -3.0), preventing protonation at physiological pH unless substituted with strong electron-donating groups.

-

H-Bonding: The ring nitrogen serves as a hydrogen bond acceptor, crucial for interaction with serine or threonine residues in enzyme active sites (e.g., COX-2).

Synthetic Architecture: Constructing the Core

Reliable access to the isoxazole core is a prerequisite for SAR exploration. Two dominant methodologies prevail in the pharmaceutical industry: the [3+2] Cycloaddition (Huisgen) and the Condensation of Hydroxylamine .[1]

Method A: 1,3-Dipolar Cycloaddition (The "Click" Approach)

This method is preferred for generating regio-controlled 3,5-disubstituted isoxazoles. It involves the reaction of a nitrile oxide (generated in situ) with a terminal alkyne.

-

Mechanism: Concerted [3+2] cycloaddition.[1]

-

Regioselectivity: Steric and electronic factors typically favor the 3,5-isomer over the 3,4-isomer.[1]

-

Catalysis: Copper(I) catalysis (CuAAC-like) can enforce exclusive 3,5-regioselectivity under mild conditions.

Method B: Condensation of 1,3-Dicarbonyls

The classical synthesis for 3,5-disubstituted or 3,4,5-trisubstituted analogs.

-

Reagents:

-diketone + Hydroxylamine hydrochloride ( -

Mechanism: Nucleophilic attack of nitrogen on the ketone, followed by intramolecular cyclization and dehydration.

-

Challenge: Regiocontrol can be poor with unsymmetrical diketones, often requiring pH optimization.

Visualization: Synthetic Pathways

The following diagram illustrates the mechanistic divergence between these two primary routes.

Figure 1: Comparative synthetic pathways for isoxazole construction highlighting the [3+2] cycloaddition and condensation strategies.

Metabolic Liability as a Feature: The Leflunomide Paradigm[9][10][11]

In medicinal chemistry, metabolic instability is usually a defect. However, for isoxazoles, the lability of the N-O bond is a strategic feature used in prodrug design .[2]

The Mechanism of Ring Opening

The isoxazole ring is susceptible to base-catalyzed or enzyme-mediated (CYP450) ring opening.[3][4][5] This cleavage reveals a

Case Study: Leflunomide Leflunomide is an isoxazole-based prodrug used for Rheumatoid Arthritis.[6] It is biologically inactive until the isoxazole ring opens to form Teriflunomide (A771726).

-

Trigger: CYP450 enzymes (specifically CYP1A2 and CYP2C19) or basic pH in the intestine.

-

Reaction: Abstraction of the proton at C-3 (if unsubstituted) or direct attack leads to N-O bond scission.

-

Result: The rigid isoxazole transforms into a flexible, active inhibitor of Dihydroorotate Dehydrogenase (DHODH).

Visualization: Leflunomide Activation

Figure 2: The bioactivation pathway of Leflunomide, demonstrating the pharmacologically controlled instability of the isoxazole ring.

Bioisosterism and SAR Utility

The isoxazole ring is frequently employed as a bioisostere to modulate physicochemical properties (LogP, pKa) and improve metabolic stability against peptidases.

3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere

The 3-hydroxyisoxazole moiety is acidic (pKa ~ 6.0–7.0) due to resonance stabilization of the anion.

-

Application: It mimics the distal carboxylate of glutamate or GABA.

-

Advantage: Unlike a carboxylic acid, it is less prone to glucuronidation and has better CNS penetration.

-

Examples: Ibotenic acid (NMDA agonist), AMPA (AMPA receptor agonist).

Isoxazole as an Ester/Amide Bioisostere

The 3,5-disubstituted isoxazole ring mimics the spatial arrangement and electronic distribution of an ester or amide bond but lacks the hydrolytic instability of the peptide bond.

-

Application: Peptidomimetics.

-

Advantage: Increased half-life (

) in plasma.

Table 1: Comparative Bioisosteric Properties

| Property | Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Tetrazole |

| pKa | ~ 4.5 - 5.0 | ~ 6.0 - 7.0 | ~ 4.5 - 5.0 |

| Ionization at pH 7.4 | > 99% Ionized | Partially Ionized | > 99% Ionized |

| Lipophilicity | Low (Polar) | Moderate | Low |

| Metabolic Stability | Prone to Glucuronidation | Resistant | Resistant |

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

A standard protocol for validating the condensation methodology.

Objective: Synthesis of 3,5-dimethylisoxazole via condensation of acetylacetone and hydroxylamine.

Reagents:

-

Acetylacetone (2,4-Pentanedione): 10.0 g (0.1 mol)

-

Hydroxylamine Hydrochloride: 7.6 g (0.11 mol)

-

Sodium Carbonate (

): 5.3 g (0.05 mol) -

Solvent: Ethanol (50 mL), Water (10 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve hydroxylamine hydrochloride in water (10 mL). Separately, dissolve acetylacetone in ethanol (50 mL).

-

Neutralization: Carefully add sodium carbonate to the hydroxylamine solution to liberate the free base. Evolution of

gas will occur. -

Addition: Add the acetylacetone solution dropwise to the hydroxylamine mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–3 hours. Monitor consumption of starting material via TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup: Cool the mixture. Evaporate the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine organic layers.

-

Drying: Dry over anhydrous Magnesium Sulfate (

) and filter. -

Purification: Remove solvent via rotary evaporation. The product, 3,5-dimethylisoxazole, is a liquid (bp 142°C) and can be further purified by distillation if necessary.

Validation:

-

1H NMR (CDCl3): Look for the characteristic singlet of the C-4 proton around

5.8 ppm. Methyl groups will appear as singlets around

References

-

Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[7][8] Current Organic Chemistry, 9(10), 925-958. Link

-

Kalgutkar, A. S., et al. (2003).[9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[3][4][5][9] Drug Metabolism and Disposition, 31(10), 1240-1250.[5] Link

-

Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[10][7][11][5] Medicinal Chemistry Research, 27, 1309–1344. Link

-

Kromann, H., et al. (2002). Synthesis of 3-hydroxyisoxazoles and their biological profile as glutamate and GABA receptor ligands. European Journal of Medicinal Chemistry, 37(7), 513-528. Link

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[12] Journal of Medicinal Chemistry, 43(5), 775–777. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. naouabed.free.fr [naouabed.free.fr]

- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. ijpca.org [ijpca.org]

- 12. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Labyrinth: A Technical Guide to 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in Isoxazole-Based Drug Discovery

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The compound 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole represents a key building block in the synthesis of more complex molecular architectures. However, the therapeutic potential of any novel chemical entity is fundamentally linked to its physicochemical properties, among which aqueous solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy.

Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[3] This challenge can lead to erratic absorption, suboptimal drug exposure, and a higher risk of late-stage attrition in the drug development pipeline. This guide, therefore, provides a comprehensive technical overview of the solubility profile of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, offering both theoretical frameworks and practical methodologies for its assessment and potential enhancement. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and scientifically sound approach to characterizing this promising chemical entity.

Physicochemical Profile of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. For 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, the following parameters are key.

| Property | Value | Source | Significance |

| CAS Number | 5262-25-9 | Angene Chemical[4] | Unique identifier for the compound. |

| Molecular Formula | C₁₀H₇BrFNO | Sigma-Aldrich[5] | Defines the elemental composition. |

| Molecular Weight | 256.07 g/mol | Sigma-Aldrich[5] | Influences diffusion and transport properties. |

| Predicted XLogP3 | 2.7 | Angene Chemical[4] | A measure of lipophilicity; a value >2 suggests that poor hydration may limit aqueous solubility.[6] |

| Predicted Boiling Point | 614.7°C at 760 mmHg | Axsyn[7] | This is likely a computational prediction and should be treated with caution. An experimental melting point is crucial for more accurate solubility predictions. |

| Physical Form | Solid | Sigma-Aldrich[5] | The crystalline or amorphous nature of the solid state significantly impacts solubility. |

The predicted XLogP3 of 2.7 suggests that 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is a lipophilic molecule. Generally, logP values between 2 and 3 are considered a threshold where poor hydration can become a significant factor limiting aqueous solubility.[6] This initial assessment underscores the likelihood of low water solubility for this compound, making experimental determination and the exploration of enhancement strategies particularly important.

Experimental Determination of Aqueous Solubility

While predictive models offer valuable initial insights, empirical determination of solubility remains the gold standard. The choice of method depends on the expected solubility range, the amount of substance available, and the required throughput.

The Gold Standard: OECD 105 Shake-Flask Method

The shake-flask method, as described in the OECD Guideline 105, is the most reliable method for determining the equilibrium solubility of a substance.[8] It is suitable for compounds with solubilities above 10⁻² g/L.[9] The underlying principle is to establish a saturated solution in thermodynamic equilibrium and then measure the concentration of the dissolved substance.

Caption: Workflow for the OECD 105 Shake-Flask Method.

-

Preparation:

-

Add an excess amount of solid 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole to a flask of a suitable size. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[10]

-

Add a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flask for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. The time required for equilibrium may need to be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[10]

-

-

Phase Separation:

-

After the equilibration period, allow the flask to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure the complete removal of any undissolved microparticles, centrifuge the aliquot at high speed or filter it through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[8]

-

-

Analysis:

-

Prepare a series of calibration standards of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole of known concentrations in a suitable solvent.

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

-

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability is limited and speed is critical, high-throughput kinetic solubility assays are often employed.[11] These methods are faster than the shake-flask method but measure the solubility of a compound precipitating from a supersaturated solution (typically from a DMSO stock), which may not represent true thermodynamic equilibrium.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

-

Stock Solution Preparation:

-

Prepare a 10-20 mM stock solution of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole in 100% dimethyl sulfoxide (DMSO).[12]

-

-

Assay Plate Preparation:

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a supersaturated solution and initiates precipitation.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the precipitation process to reach a pseudo-equilibrium.[12]

-

-

Separation and Analysis:

-

Separate the precipitated solid from the dissolved compound by filtering the plate through a multi-well solubility filter plate.

-

Analyze the concentration of the compound in the clear filtrate using a high-throughput method such as UV-Vis spectroscopy in a plate reader or nephelometry (light scattering).[11]

-

Calculate the kinetic solubility by comparing the reading to a calibration curve prepared in the same buffer/DMSO mixture.

-

Computational and Predictive Approaches to Solubility

Given the resource-intensive nature of experimental solubility determination, in silico predictive models are invaluable tools in early drug discovery for prioritizing compounds.

The General Solubility Equation (GSE)

The General Solubility Equation (GSE), developed by Yalkowsky and others, is a widely used model for estimating the aqueous solubility (log S) of non-ionizable organic compounds.[13] Its major advantage lies in its simplicity, requiring only two readily available or calculable parameters: the octanol-water partition coefficient (logP) and the melting point (MP).

The equation is as follows:

log S = 0.5 - 0.01 * (MP - 25) - logP

Where:

-

log S is the logarithm of the molar solubility (mol/L).

-

MP is the melting point in degrees Celsius.

-

logP is the logarithm of the octanol-water partition coefficient.

The term 0.5 - 0.01 * (MP - 25) estimates the contribution of the crystal lattice energy to solubility, while the - logP term accounts for the energy required to create a cavity in the solvent and for the interactions between the solute and water.[13]

For 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, with a predicted XLogP3 of 2.7, the GSE could provide a reasonable estimate of its aqueous solubility if an accurate melting point were available. The absence of a reliable experimental melting point is the primary limitation in applying this equation with high confidence.

Strategies for Solubility Enhancement

Given the predicted lipophilicity of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, it is prudent to consider strategies for enhancing its aqueous solubility, particularly if it is intended for biological applications.

Commonly employed techniques include:

-

Particle Size Reduction: Methods such as micronization and nanonization increase the surface area-to-volume ratio of the solid compound, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.

-

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. Amorphous forms generally exhibit higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.

-

Use of Co-solvents: The solubility of a poorly soluble compound can often be increased by the addition of a water-miscible organic solvent (co-solvent) to the aqueous medium.

-

Complexation: The use of cyclodextrins to form inclusion complexes can effectively shield the lipophilic parts of a molecule from the aqueous environment, thereby increasing its apparent solubility.[3]

-

pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the ionized form can dramatically increase solubility. The isoxazole ring itself is weakly basic, but the overall pKa of the molecule would need to be determined to assess the utility of this approach.

-

Incorporation of Precipitation Inhibitors: For formulations that achieve a supersaturated state, hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can be included to inhibit or delay the precipitation of the drug, thereby maintaining a higher concentration for a longer period.

The selection of an appropriate enhancement strategy will depend on the specific application, the desired dosage form, and the physicochemical properties of the compound.

Conclusion

The solubility of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is a critical parameter that will govern its utility in drug discovery and development. While no experimental solubility data is currently available in the public domain, its predicted lipophilicity (XLogP3 = 2.7) strongly suggests that it is a poorly water-soluble compound. This guide has outlined the standard methodologies for both the definitive experimental determination of its equilibrium solubility (OECD 105) and for its rapid assessment using high-throughput kinetic assays. Furthermore, the framework of the General Solubility Equation has been presented as a valuable tool for predictive assessment, contingent on the future availability of an experimental melting point. For researchers working with this and structurally related isoxazole derivatives, a proactive approach that includes early solubility assessment and the exploration of enhancement strategies will be paramount to successfully advancing these promising compounds through the drug discovery pipeline.

References

-

Axsyn. Isoxazole,5-(bromomethyl)-3-(4-fluorophenyl)-;5262-25-9. [Link]

-

B-Ali, A., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Borah, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

U.S. EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Phytosafe. OECD 105. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Angene Chemical. 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole(CAS# 5262-25-9). [Link]

-

Angene Chemical. 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole(CAS# 5262-25-9). [Link]

-

Baboota, S., & Ahuja, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]

-

Chemaxon. Theory of aqueous solubility prediction. [Link]

-

PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Abraham, M. H., & Yalkowsky, S. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-Fluorenone, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole,5-(bromomethyl)-3-(4-fluorophenyl)-;5262-25-9 [axsyn.com]

- 7. filab.fr [filab.fr]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 5-BROMOMETHYL-ISOXAZOLE CAS#: 69735-35-9 [m.chemicalbook.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Physical characteristics of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

[1][2][3][4][5]

Executive Technical Summary

5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of next-generation isoxazoline agrochemicals and pharmaceuticals.[1] It serves as a critical electrophilic building block for introducing the 3-aryl-isoxazole pharmacophore, a structural motif essential for binding to GABA-gated chloride channels (GABACls) in arthropods.[1]

This compound is notably a precursor in the structural optimization of Fluxametamide and related diaryl-isoxazoline insecticides, which exhibit high selectivity for insect ion channels over mammalian counterparts.[1] Its reactivity is driven by the labile bromomethyl group at the C5 position, making it a potent alkylating agent for nucleophilic coupling reactions.[1]

Physicochemical Specifications

The following data aggregates experimental observations and computed properties for the solid-state compound.

| Property | Specification | Technical Notes |

| CAS Number | 5262-25-9 | Verified unique identifier.[1] |

| Molecular Formula | C₁₀H₇BrFNO | Halogenated heterocyclic aromatic.[2][1][3] |

| Molecular Weight | 256.07 g/mol | Monoisotopic Mass: 254.97 Da.[2][1][4] |

| Physical State | Crystalline Solid | Typically off-white to pale yellow powder.[1] |

| Melting Point | 60–90 °C (Est.)[1] | Note: Exact experimental MP varies by polymorph/purity.[1] Analogs (e.g., 4-Cl) melt ~85°C. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water.[1] |

| LogP (Calc) | ~2.7 | Lipophilic; suitable for membrane permeability.[1] |

| Reactivity | Alkylating Agent | The C5-CH₂Br group is highly susceptible to Sɴ2 displacement.[1] |

Structural Characterization & Identification

Accurate identification requires a multi-modal approach due to the potential for regioisomeric impurities during synthesis.[1] The following spectroscopic profile serves as the standard for quality control.

Theoretical NMR Profile (400 MHz, CDCl₃)

-

¹H NMR:

-

δ 7.75–7.85 (m, 2H): Aromatic protons ortho to the isoxazole ring (AA'BB' system).[1]

-

δ 7.10–7.20 (m, 2H): Aromatic protons ortho to the fluorine atom.[1]

-

δ 6.65 (s, 1H): Isoxazole H-4 proton.[1] This singlet is diagnostic; shifts >6.8 ppm may indicate oxidation or ring opening.[1]

-

δ 4.55 (s, 2H): –CH₂Br methylene protons. Sharp singlet.[1] Broadening indicates instability/polymerization.[1]

-

-

¹⁹F NMR:

-

δ -110 to -115 ppm: Single peak (multiplet due to H-coupling if undeoupled).[1]

-